Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate
Overview
Description
The compound of interest, Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate, is a pyrimidine derivative, which is a class of compounds known for their significance in medicinal and pharmaceutical applications. Pyrimidine derivatives often contain nitrogen atoms within their heterocyclic structure and can exhibit various biological activities, making them valuable in drug design and synthesis .
Synthesis Analysis
The synthesis of related pyrimidine derivatives typically involves multicomponent reactions such as the Biginelli reaction, which is a one-pot synthesis method combining aldehydes, beta-keto esters, and urea or thiourea. For instance, Methyl 6-Methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylate was synthesized using the Biginelli reaction under microwave irradiation, which is a similar method that could potentially be applied to the synthesis of the compound . Additionally, the synthesis of Methyl esters of 5-amino-4-(substituted amino)-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acids involves reactions of dichloro-methylthiopyrimidine with amines and methyl glycinate, indicating that substitutions at the pyrimidine ring can be achieved through various synthetic routes .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often confirmed using techniques such as single crystal X-ray diffraction. For example, the structure of 2-Chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic Acid Methyl Ester was determined using X-ray diffraction, which revealed the presence of weak but significant intermolecular interactions that contribute to the stability of the crystal packing . These findings suggest that the molecular structure of Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate could also be characterized by similar weak interactions that influence its crystal packing and stability.
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can be influenced by the presence of substituents on the pyrimidine ring. For instance, the hydration of pyrimidine-5-carboxylic acids at different ring positions is affected by the presence of methyl groups, indicating that regioselective reactions can occur based on the substitution pattern . This suggests that the chemical reactivity of Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate could be similarly influenced by its substituents, potentially leading to selective reactions that can be exploited in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and thermal stability, can be assessed using techniques like differential scanning calorimetry (DSC), hot stage microscopy (HSM), and thermogravimetric analysis (TGA). For example, the solvatomorphism and thermal properties of Methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate were analyzed using these methods, providing insights into the compound's behavior under different conditions . Such analyses are crucial for understanding the material properties of Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate, which can affect its handling, storage, and application in various contexts.
Scientific Research Applications
Synthesis and Molecular Properties
- Novel Pyrazoles Synthesis : Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate is used as a precursor in the synthesis of novel pyrazole derivatives with potential anti-inflammatory and anti-cancer properties (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
- Thieno[2,3‐d]pyrimidines Preparation : This compound serves as a starting material for the preparation of thieno[2,3-d]pyrimidine-6-carboxylic acid esters and amides, which are significant in medicinal chemistry (Santilli, Kim, & Wanser, 1971).
Medicinal Chemistry
- Fungicidal Properties : Derivatives synthesized from this compound have been found to possess fungicidal properties, suggesting its utility in developing anti-fungal agents (Tumkevicius, Urbonas, & Vainilavicius, 2013).
- Novel Heterocyclic Systems : It's used in the synthesis of densely substituted methyl esters, leading to the creation of novel heterocyclic systems like 1,3,4,6-tetraazadibenzo[cd,f]azulene (Dodonova, Uogintaite, Masevičius, & Tumkevičius, 2010).
Molecular and Structural Studies
- Crystal Structure Analysis : The compound has been analyzed using X-ray diffraction, revealing details about its molecular structure and intermolecular interactions, crucial for understanding its chemical behavior (Gandhi, Patel, Modh, Naliyapara, & Patel, 2016).
properties
IUPAC Name |
methyl 4-(4-fluorophenyl)-2-methylsulfanyl-6-propan-2-ylpyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2S/c1-9(2)13-12(15(20)21-3)14(19-16(18-13)22-4)10-5-7-11(17)8-6-10/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHVECQKEABYPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C(=O)OC)C2=CC=C(C=C2)F)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470085 | |
Record name | Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate | |
CAS RN |
160009-35-8 | |
Record name | Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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